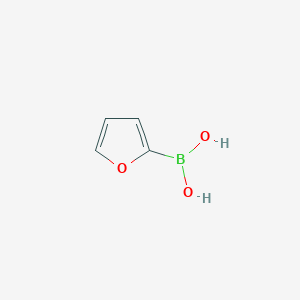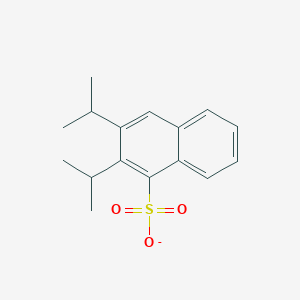
Nekal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nekal is a chemical compound that has gained a lot of attention in scientific research due to its unique properties and potential applications. Nekal is a synthetic compound that belongs to the class of quaternary ammonium salts. It has a molecular formula of C18H37NCl and a molecular weight of 313.95 g/mol. Nekal is a colorless liquid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Nekal has been extensively studied for its potential applications in various scientific fields. It has been used as a surfactant, disinfectant, and antimicrobial agent. Nekal has also been investigated for its use in drug delivery systems, gene therapy, and cancer treatment. In addition, Nekal has been studied for its potential as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Nekal is not fully understood, but it is believed to be related to its ability to disrupt cell membranes. Nekal is a cationic surfactant that can interact with negatively charged cell membranes, leading to their disruption. This disruption can lead to cell death and the inhibition of microbial growth.
Biochemische Und Physiologische Effekte
Nekal has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Nekal has also been shown to have anti-inflammatory and antioxidant properties. In addition, Nekal has been shown to have potential applications in cancer treatment due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Nekal in lab experiments is its ability to disrupt cell membranes, making it a useful tool in studying cell biology and microbiology. However, one of the limitations of using Nekal is its potential toxicity to cells and organisms. Careful consideration should be taken when using Nekal in lab experiments to avoid any adverse effects on the cells or organisms being studied.
Zukünftige Richtungen
There are many potential future directions for the study of Nekal. One area of research is the development of new drug delivery systems using Nekal as a carrier. Another area of research is the investigation of the use of Nekal in gene therapy and cancer treatment. Additionally, the development of new synthetic methods for the production of Nekal could lead to the discovery of new properties and applications for this compound.
Conclusion
In conclusion, Nekal is a synthetic compound that has gained a lot of attention in scientific research due to its unique properties and potential applications. The synthesis of Nekal is a straightforward process that can be carried out in a laboratory setting. Nekal has been extensively studied for its potential applications in various scientific fields, including as a surfactant, disinfectant, and antimicrobial agent. Nekal has also been investigated for its use in drug delivery systems, gene therapy, and cancer treatment. The mechanism of action of Nekal is related to its ability to disrupt cell membranes, leading to cell death and the inhibition of microbial growth. Nekal has a wide range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. However, careful consideration should be taken when using Nekal in lab experiments to avoid any adverse effects on the cells or organisms being studied. There are many potential future directions for the study of Nekal, including the development of new drug delivery systems and the investigation of its use in gene therapy and cancer treatment.
Synthesemethoden
The synthesis of Nekal involves the reaction of n-alkyl halides with triethylamine in the presence of sodium hydroxide. The reaction leads to the formation of quaternary ammonium salts, which are then purified by distillation or chromatography. The synthesis of Nekal is a straightforward process that can be carried out in a laboratory setting.
Eigenschaften
CAS-Nummer |
12653-75-7 |
|---|---|
Produktname |
Nekal |
Molekularformel |
C16H19O3S- |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H20O3S/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4/h5-11H,1-4H3,(H,17,18,19)/p-1 |
InChI-Schlüssel |
LWEAHXKXKDCSIE-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-] |
Kanonische SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-] |
Andere CAS-Nummern |
12653-75-7 |
Verwandte CAS-Nummern |
28757-00-8 (parent) 68425-60-5 (ammonium salt) |
Synonyme |
diisopropylnaphthalenesulfonate Nekal nekal A, sodium salt nekal BA 77 nekal BA 78 nekal BX 78 nekal NB Nekal, ammonia salt Nekal, parent |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



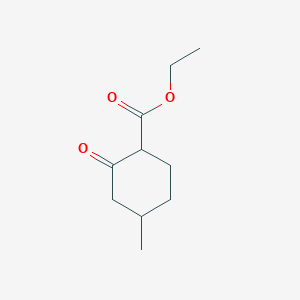
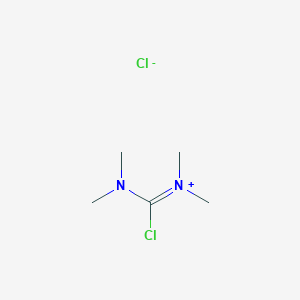
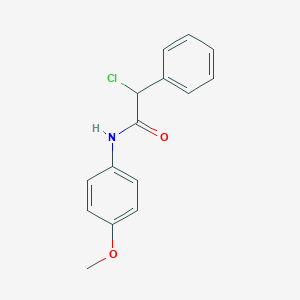
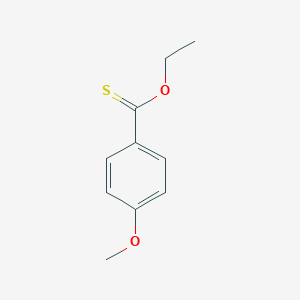
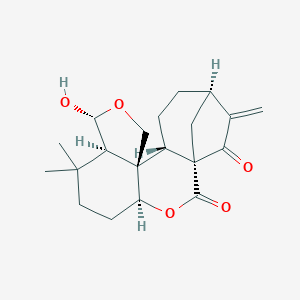
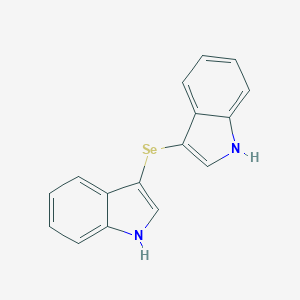

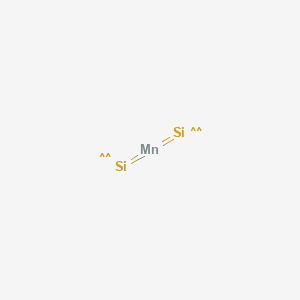
![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)
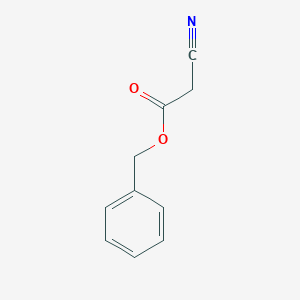
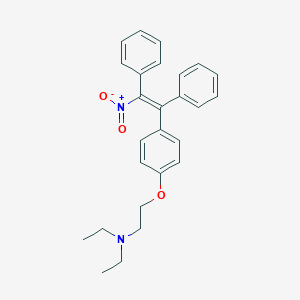
![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)
